Broad-Spectrum Off-Target Selectivity vs. Pitolisant and Thioperamide
Irdabisant demonstrates a well-defined and clean selectivity profile. In a panel of 418 GPCRs, ion channels, transporters, and enzymes, Irdabisant showed >1000-fold selectivity over the human H1, H2, and H4 receptor subtypes and no significant cross-reactivity with any other target [1]. In contrast, Pitolisant has documented off-target binding to the sigma-1 receptor and a potent interaction with the hERG channel [2]. Thioperamide, a first-generation H3R antagonist, shows relatively high affinity for the 5-HT3 receptor (Ki=120 nM) and sigma receptor (Ki=180 nM) [3]. This broad selectivity of Irdabisant reduces the likelihood of confounding, off-target-driven experimental outcomes.
| Evidence Dimension | Off-Target Binding (Selectivity) |
|---|---|
| Target Compound Data | >1000-fold selectivity over hH1R, hH2R, hH4R; no significant activity in a 418-target panel |
| Comparator Or Baseline | Pitolisant: Sigma-1 receptor binding (no selectivity data provided). Thioperamide: 5-HT3 receptor (Ki=120 nM), Sigma receptor (Ki=180 nM) |
| Quantified Difference | Irdabisant has no reported off-target binding at the concentrations tested, while Thioperamide has nanomolar affinity for multiple off-target receptors. |
| Conditions | In vitro receptor binding panel of 418 human targets (Eurofins Panlabs) for Irdabisant; in vitro binding assays for Thioperamide. |
Why This Matters
For researchers interpreting behavioral or physiological data, the lack of confounding off-target activity is essential for attributing an observed effect to H3R antagonism.
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- [2] Ligneau X, et al. Nonclinical cardiovascular safety pharmacology of pitolisant: Comparison with other H3 receptor antagonists. (Data from Table 1). PMID: 23639977. View Source
- [3] Leurs R, et al. Evaluation of the receptor selectivity of the H3 receptor antagonists, iodophenpropit and thioperamide: an interaction with the 5‐HT3 receptor revealed. Br J Pharmacol. 1995 Nov;116(5):2315-21. doi: 10.1111/j.1476-5381.1995.tb15073.x. View Source
